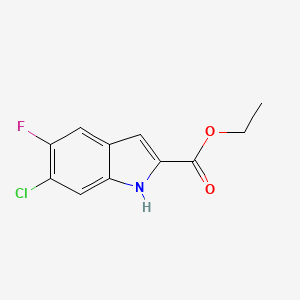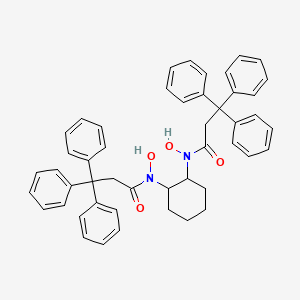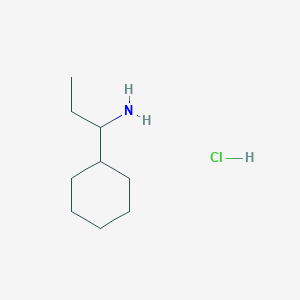
Grgdnp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “RGD peptide GRGDNP(2TFA)” is a synthetic peptide that contains the amino acid sequence glycine-arginine-glycine-aspartic acid-asparagine-proline. This peptide is known for its ability to inhibit integrin-ligand interactions, specifically by competitively inhibiting the binding of integrin α5β1 to the extracellular matrix. This inhibition plays a crucial role in various cellular processes such as adhesion, migration, growth, and differentiation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RGD peptide GRGDNP(2TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of RGD peptide this compound(2TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
化学反应分析
Types of Reactions
RGD peptide GRGDNP(2TFA) primarily undergoes the following types of reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues .
科学研究应用
RGD peptide GRGDNP(2TFA) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for its potential in targeted drug delivery systems, particularly in cancer therapy, due to its ability to target integrin receptors on cancer cells.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds to enhance cell attachment and growth .
作用机制
The mechanism of action of RGD peptide GRGDNP(2TFA) involves its interaction with integrin receptors, particularly integrin α5β1. By competitively inhibiting the binding of integrin α5β1 to the extracellular matrix, the peptide disrupts integrin-mediated signaling pathways. This inhibition leads to changes in cellular processes such as adhesion, migration, and apoptosis. The peptide promotes apoptosis by inducing conformational changes that enhance the activation and autoprocessing of pro-caspase-3 .
相似化合物的比较
Similar Compounds
RGD peptide GRGDSP: Contains the sequence glycine-arginine-glycine-aspartic acid-serine-proline.
RGD peptide GRGESP: Contains the sequence glycine-arginine-glycine-glutamic acid-serine-proline.
RGD peptide GRGDNP: Contains the sequence glycine-arginine-glycine-aspartic acid-asparagine-proline without the TFA modification.
Uniqueness
RGD peptide this compound(2TFA) is unique due to its specific sequence and the presence of trifluoroacetic acid (TFA) as a counterion. This modification enhances its solubility and stability, making it particularly useful in various research and industrial applications .
属性
分子式 |
C23H38N10O10 |
|---|---|
分子量 |
614.6 g/mol |
IUPAC 名称 |
1-[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28) |
InChI 键 |
CWAHAVYVGPRZJU-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O |
序列 |
GRGDNP |
同义词 |
Gly-Arg-Gly-Asp-Asn-Pro glycyl-arginyl-glycyl-aspartyl-asparaginyl-proline GRGDNP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



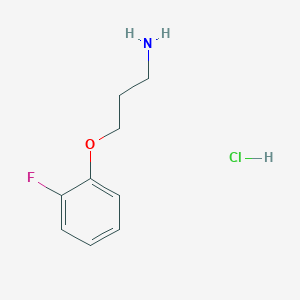

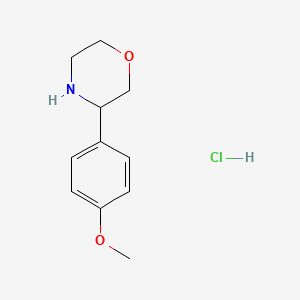
![(2Z)-2-[(4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile](/img/structure/B1632119.png)
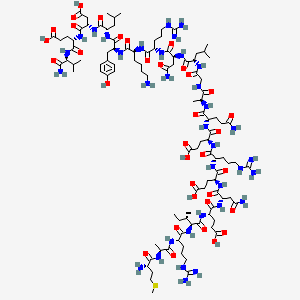
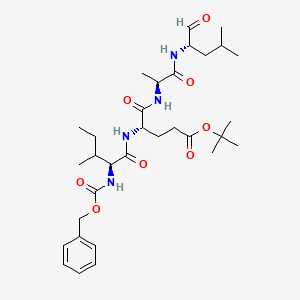
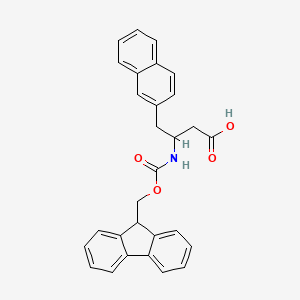

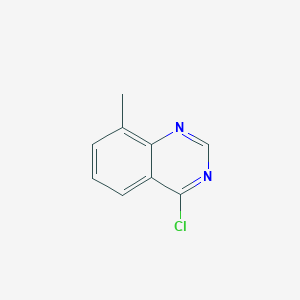

![2-[(2-Aminothiazol-4-yl)carboxymethyleneaminooxy]-2-methylpropionic acid](/img/structure/B1632149.png)
